molecular formula C8H12FIN2O B2485480 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856087-48-3

5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No. B2485480
CAS RN: 1856087-48-3
M. Wt: 298.1
InChI Key: CTGUEQHOSBYULG-UHFFFAOYSA-N
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Description

5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole in lab experiments is its versatility. It can be used in a wide range of experiments due to its antimicrobial, antitumor, and anti-inflammatory properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a radiotracer in PET imaging. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its antimicrobial, antitumor, and anti-inflammatory properties make it a versatile compound that can be used in a wide range of experiments. However, more research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves several steps. The starting materials are ethyl acetoacetate and 2-fluoroethylamine hydrochloride. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the pyrazole ring. The final step involves the introduction of the iodine atom using iodine monochloride. The yield of the synthesis process is around 70%.

Scientific Research Applications

5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

IUPAC Name

5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIN2O/c1-2-13-6-8-7(10)5-11-12(8)4-3-9/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGUEQHOSBYULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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